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Abstract

FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV
HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic
disorders. This document provides an in-depth technical overview of the core mechanism of
action of FT895, summarizing key quantitative data, detailing experimental protocols, and
visualizing associated signaling pathways. FT895 exerts its effects primarily through the
specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene
expression and protein function that impact cell proliferation, mitochondrial function, and
metabolic pathways.

Core Mechanism of Action: Selective HDAC11
Inhibition

FT895 is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and
specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the
enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is
highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to
other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making FT895 a

valuable tool for studying the specific roles of HDAC11 and a promising candidate for
therapeutic development.[2][3]
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Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for FT895 across various

studies.

Table 1: In Vitro Potency and Selectivity

Target IC50 Selectivity Reference
HDACLL 3 M >1000-fold vs. other AIBIEITECIL]
n
HDACs
Table 2: Cellular Activity
Cell Line Assay Metric Value Reference
Hela Anti-EV71 EC50 0.1 uM [11]
HelLa Cytotoxicity CC50 > 100 uM [11]
S462TY ) ] IC50 (with Synergistic effect
Cell Proliferation ] [4]
(MPNST) Cordycepin) observed

Key Signaling Pathways and Biological Effects

FT895's inhibition of HDAC11 triggers a cascade of downstream events that vary depending on
the cellular context.

Anti-Tumor Activity in Malignant Peripheral Nerve
Sheath Tumors (MPNST)

In MPNST cells, FT895 has been shown to impair mitochondrial function and biogenesis.[5]
Treatment with FT895 leads to an increase in reactive oxygen species (ROS), a decrease in
mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is
associated with the activation of the HIF-1a signaling pathway.[5] Furthermore, FT895
potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway,
specifically by reducing the expression of the transcription factor TEAD1 and its co-activator
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TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome
mis-segregation and apoptosis.[4]
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FT895 mechanism in MPNST cells.

Antiviral Activity against Enterovirus 71 (EV71)

FT895 has demonstrated efficacy in restricting the replication of EV71, the causative agent of
hand, foot, and mouth disease.[11] By inhibiting HDAC11, FT895 suppresses EV71 production
in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The
inhibition of HDAC11 by FT895 leads to an increase in the acetylation of Histone H3 (Ac-H3),
which is correlated with the reduction in viral replication.[11]
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Antiviral mechanism of FT895 against EV71.

Regulation of Adipocyte Thermogenesis

In adipocytes, FT895 promotes the expression of uncoupling protein 1 (UCP1), a key regulator
of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism
involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a
delayed, PKA-dependent pathway requiring new Ucpl mRNA synthesis.[3] The inhibition of
HDAC11 by FT895 leads to the myristoylation-dependent induction of UCP1, even in the
context of catecholamine resistance.[3]
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FT895's role in adipocyte thermogenesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the
mechanism of action of FT895.

Cell Proliferation Assay (MTT Assay)
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o Objective: To assess the cytotoxicity of FT895 and its synergistic effects with other
compounds.

o Methodology:
o Cells are seeded in 96-well plates at a density of 2x10"5 cells/mL.

o After 24 hours, cells are treated with various concentrations of FT895, a combination
agent (e.g., cordycepin), or vehicle control for 48 hours.

o Following treatment, 7.5 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.

o The formazan crystals are dissolved by adding 75 pL of DMSO to each well and
incubating for 20 minutes at room temperature.

o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader to determine cell viability.[4]

Western Blotting

e Objective: To determine the protein expression levels of target proteins.
o Methodology:
o Cells are treated with FT895 or vehicle control for a specified duration.
o Cell lysates are prepared, and protein concentrations are determined.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies against the proteins
of interest (e.g., HDAC11, Ac-H3, a-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]

o After washing, the membrane is incubated with a secondary antibody conjugated to
horseradish peroxidase.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8899988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10194106/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system. GAPDH or a-tubulin is often used as a loading control.[4][11]

In Vivo Xenograft Mouse Model
o Objective: To evaluate the in vivo anti-tumor efficacy of FT895.

o Methodology:

o MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and
Matrigel.

o The cell suspension is injected subcutaneously into the flank of immunodeficient mice
(e.g., Balb/c nude mice).[4]

o Once tumors are established, mice are treated with FT895, a combination agent, or
vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]

o Tumor size is measured regularly, and at the end of the study, tumors are excised for
further analysis.[4]

Cell Preparation Animal Model Treatment Analysis
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(e.0., S462TY, STS26T) in DMEM/Matrigel into Nude Mice +/- Combination Agent (e.g.. Western Blot)

Click to download full resolution via product page

Workflow for in vivo xenograft studies.

Conclusion

FT895 is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of
action that impacts various cellular processes, including mitochondrial function, cell signaling,
and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic
disease highlights its potential as a versatile therapeutic agent. Further research is warranted
to fully elucidate its therapeutic applications and to advance its development for clinical use.
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While an excellent research tool, the current formulation of FT895 lacks oral bioavailability and
contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating
that further medicinal chemistry efforts are needed for clinical development.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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